molecular formula C7H8N4 B160262 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 134881-51-9

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Cat. No. B160262
M. Wt: 148.17 g/mol
InChI Key: VHWJRWLIACERSE-UHFFFAOYSA-N
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Description

“2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is a complex organic compound. It is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring and an imidazole ring as part of its structure . The structure of similar compounds has been studied using techniques like NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .

Scientific Research Applications

  • Scientific Field: Cancer Research

    • Application Summary : The compound is being studied in the context of cancer research, specifically in the treatment of mixed-lineage leukemia . It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
    • Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
    • Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
    • Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
    • Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
  • Scientific Field: Chemical Engineering

    • Application Summary : This compound is used in the synthesis of new cation moieties for ionic liquid designs . Ionic liquids have tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .
    • Methods of Application : The methods of application involve the synthesis of new cation moieties for ionic liquid designs . The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
  • Scientific Field: Pharmaceutical Research

    • Application Summary : The compound is being studied as a potential drug candidate. It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
    • Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
    • Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
  • Scientific Field: Organic Synthesis

    • Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
    • Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
    • Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is used in the synthesis of new cation moieties for ionic liquid designs . Ionic liquids have tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .
    • Methods of Application : The methods of application involve the synthesis of new cation moieties for ionic liquid designs . The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
  • Scientific Field: Drug Discovery

    • Application Summary : The compound is being studied as a potential drug candidate. It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
    • Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
    • Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
    • Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
    • Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .

properties

IUPAC Name

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-5-7(9)10-6-2-1-3-11(5)6/h1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWJRWLIACERSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile

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